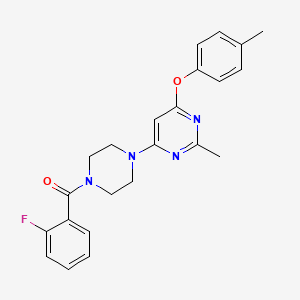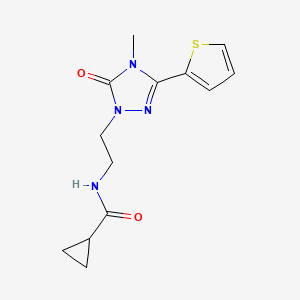![molecular formula C8H16Cl2N4O2 B2887509 4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride CAS No. 2361643-99-2](/img/structure/B2887509.png)
4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride” is a chemical compound with the molecular formula C8H16Cl2N4O21. It is not intended for human or veterinary use and is for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information about the synthesis of “4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride”. However, there are general strategies for the synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole2.Molecular Structure Analysis
The molecular structure of “4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride” is not readily available. However, the molecular weight of this compound is 271.141.Chemical Reactions Analysis
I couldn’t find specific information about the chemical reactions involving “4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride”. However, 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents3.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride” are not readily available. However, it is a solid compound4.Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel 1,2,4-triazole derivatives showing significant antimicrobial properties. Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, some of which exhibited good to moderate antimicrobial activities against tested microorganisms. This study highlights the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Evaluation
Further, 1,2,4-triazole derivatives have been explored for their anticancer activities. Bekircan et al. (2008) synthesized new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated their anticancer activity against a panel of 60 cell lines derived from nine cancer types. The study indicated that some compounds exhibited promising anticancer activity, underscoring the therapeutic potential of 1,2,4-triazole derivatives (Bekircan et al., 2008).
Spectroscopic and Structural Studies
Sahin et al. (2014) conducted spectroscopic and structural studies on derivatives of 1,2,4-triazole, highlighting their structural features through X-ray diffraction techniques. These studies provide valuable insights into the molecular structure of such compounds, which is essential for understanding their chemical behavior and potential applications (Şahin et al., 2014).
Nonlinear Optical Properties
Research into the nonlinear optical properties of 1,2,4-triazole derivatives has also been conducted. Murthy et al. (2013) synthesized novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones to study their third-order nonlinear optical properties. The study found that these compounds exhibit excellent optical limiting behavior, indicating their potential in optical materials and devices (Murthy et al., 2013).
Corrosion Inhibition
Lastly, the use of 1,2,4-triazole derivatives in corrosion inhibition has been documented. Bentiss et al. (2009) explored the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium. The study demonstrated high efficiency in corrosion inhibition, making such compounds valuable in protecting metals against corrosion (Bentiss et al., 2009).
Safety And Hazards
The safety and hazards of “4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride” are not readily available. However, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals4.
Future Directions
The future directions of “4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride” are not readily available. However, the discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry3.
properties
IUPAC Name |
4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2.2ClH/c9-5-6-10-7(12-11-6)8(13)1-3-14-4-2-8;;/h13H,1-5,9H2,(H,10,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDDMWAVIVLNFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=NNC(=N2)CN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-((4-methoxyphenyl)sulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)propanamide](/img/structure/B2887427.png)
![ethyl 2-(2-((7H-purin-6-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2887429.png)
![[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile](/img/structure/B2887431.png)
![2-(5-amino-3-(ethylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2887434.png)
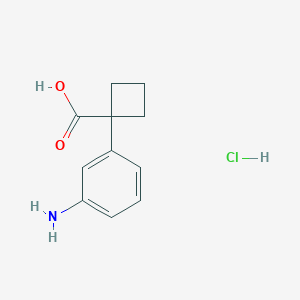
![Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)
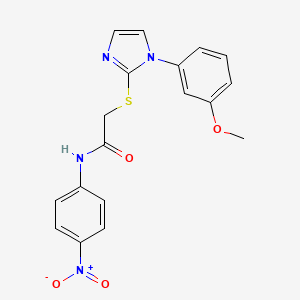
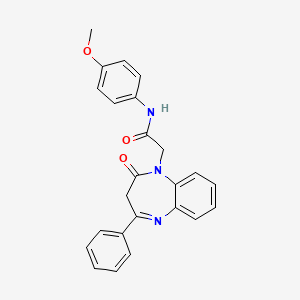
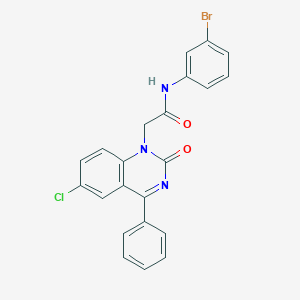

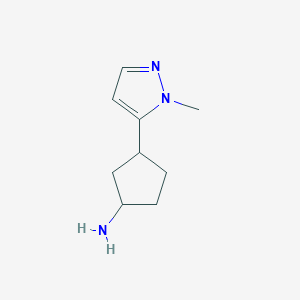
![methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2887443.png)
